4-(Piperazin-1-yl)butan-1-ol dihydrochloride

Description

Structural Elucidation of 4-(Piperazin-1-yl)butan-1-ol Dihydrochloride

Molecular Architecture and Crystallographic Features

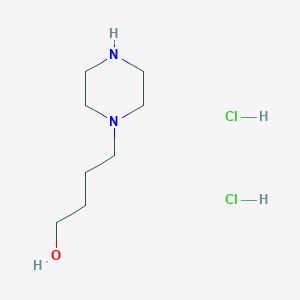

This compound (CAS 222297-44-1) is a piperazine derivative with a butan-1-ol side chain and two hydrochloride counterions. Its molecular formula is C₈H₂₀Cl₂N₂O , with a molecular weight of 231.16 g/mol. The structure comprises:

- Piperazine core : A six-membered ring containing two secondary amine groups at positions 1 and 4.

- Butan-1-ol chain : A four-carbon chain terminating in a hydroxyl group, connected to the piperazine nitrogen at position 1.

- Dihydrochloride salt : Two HCl molecules neutralizing the protonated piperazine nitrogens, enhancing solubility.

The SMILES notation OCCCCN1CCNCC1 and InChI InChI=1S/C8H18N2O/c11-8-2-1-5-10-6-3-9-4-7-10/h9,11H,1-8H2 confirm the connectivity. While no direct crystallographic data exists for this compound, analogous piperazine diium chlorides (e.g., [SbX₆]³⁻ complexes) exhibit octahedral distortions and hydrogen-bonded networks.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₂₀Cl₂N₂O | |

| Molecular Weight | 231.16 g/mol | |

| SMILES | OCCCCN1CCNCC1 | |

| InChI | InChI=1S/C8H18N2O/c11-8-2-1-5-10-6-3-9-4-7-10/h9,11H,1-8H2 |

Protonation States in Aqueous Media

In aqueous solution, the compound exists as a zwitterion due to:

- Piperazine protonation : Both nitrogen atoms in the piperazine ring are protonated at physiological pH, forming a diium cation. This is consistent with piperazine’s first and second pKa values (~9.5 and ~5.3, respectively).

- Hydroxyl deprotonation : The butan-1-ol group remains neutral or partially deprotonated, as its pKa (~16–18) exceeds typical aqueous conditions.

The dihydrochloride form stabilizes the protonated state of the piperazine, ensuring solubility in polar solvents. Comparative pKa data for related compounds (e.g., 1-(2-hydroxyethyl)piperazine: pKa₁ ~9.1, pKa₂ ~3.9) suggest that the butan-1-ol chain introduces steric and electronic effects, slightly lowering the basicity of the piperazine nitrogens.

Comparative Analysis with Piperazine Derivatives

This compound differs structurally and functionally from other piperazine derivatives:

Table 2: Comparison of Piperazine Derivatives

The butan-1-ol chain increases steric bulk compared to shorter-chained analogs (e.g., ethanol derivatives), potentially reducing rotational freedom and altering receptor-binding interactions. For instance, fluorinated analogs like 56 (pKa ~7.9) show lower basicity due to electron-withdrawing effects, whereas the hydroxyl group in this compound may participate in hydrogen bonding.

Hydrogen Bonding Networks in Solid-State Configuration

In the solid state, the compound forms an extended hydrogen-bonded lattice driven by:

- Piperazine diium cations : Protonated N–H groups act as donors, interacting with Cl⁻ ions and hydroxyl oxygen atoms.

- Hydroxyl group : The –OH moiety donates H-bonds to Cl⁻ or adjacent cations, creating a 3D network.

- Chloride ions : Serve as acceptors for H-bonds from both piperazine and hydroxyl groups.

This network resembles those observed in isostructural piperazine diium chlorido complexes, where:

- N–H···Cl bonds dominate, with distances ~2.2–2.5 Å.

- O–H···Cl bonds are weaker but contribute to lattice stability.

The dihydrochloride form ensures a higher density of H-bond donors/acceptors compared to mono-chloride salts, leading to tighter packing and higher thermal stability.

Properties

IUPAC Name |

4-piperazin-1-ylbutan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c11-8-2-1-5-10-6-3-9-4-7-10;;/h9,11H,1-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATLFLZVCMBWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCO.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)butan-1-ol dihydrochloride typically involves the reaction of piperazine with butanol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process involves:

Reacting piperazine with butanol: This step forms the intermediate 4-(Piperazin-1-yl)butan-1-ol.

Formation of dihydrochloride salt: The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

Large-scale reaction vessels: These are used to mix piperazine and butanol.

Controlled addition of hydrochloric acid: This ensures the formation of the dihydrochloride salt.

Purification steps: These include filtration and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)butan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as halides or amines for substitution reactions.

Major Products Formed

Oxidation products: Ketones or aldehydes.

Reduction products: Amines or alcohols.

Substitution products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemical research, 4-(Piperazin-1-yl)butan-1-ol dihydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile reagent in organic synthesis. For instance, it has been utilized in the development of ligands for dopamine receptors, which are crucial in neurological studies .

Biology

The compound plays a significant role in biological studies as a reagent in biochemical assays. Its interaction with specific molecular targets allows researchers to investigate biological processes and pathways. For example, it has been studied for its potential effects on neurotransmitter systems, particularly related to dopamine and histamine receptors .

Medicine

In the medical field, this compound is being investigated for its therapeutic properties . Research indicates its potential as an antidepressant-like agent and its use in developing drugs targeting various disorders, including metabolic syndrome and central nervous system disorders such as Alzheimer's disease .

Industry

The compound is also relevant in industrial applications where it is used to produce various chemicals and materials. Its properties make it suitable for formulating products that require specific chemical characteristics .

Case Study 1: Antidepressant-Like Properties

A study focused on synthesizing novel derivatives of this compound demonstrated its antidepressant-like effects in animal models. The research involved evaluating the pharmacological profile of these derivatives through both in vitro and in vivo methods. Results indicated significant activity against depression-related behaviors, suggesting potential therapeutic applications .

Case Study 2: Neurotransmitter Interaction

Another investigation explored the interaction of this compound with various neurotransmitter receptors. The study highlighted its selective binding affinity towards dopamine D3 receptors, indicating its potential role in treating disorders associated with dopaminergic dysfunctions .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)butan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular targets: The compound interacts with enzymes and receptors in biological systems.

Pathways involved: It can modulate signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical properties and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry.

Biological Activity

4-(Piperazin-1-yl)butan-1-ol dihydrochloride is a compound of significant interest in pharmacological research due to its structural characteristics and biological activities. This compound features a piperazine moiety, which is known for its diverse pharmacological properties, including anxiolytic and neuroprotective effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of this compound indicates that it contains two hydrochloride groups, enhancing its solubility in aqueous environments. The compound's structure includes a hydroxyl group and a piperazine ring, contributing to its reactivity and interaction with biological targets.

Anxiolytic Effects

Research has demonstrated that this compound exhibits anxiolytic properties , similar to other piperazine derivatives. In animal models, administration of this compound resulted in reduced anxiety-like behavior, suggesting its potential as a treatment for anxiety disorders.

Neuroprotective Properties

The compound has also been linked to neuroprotective effects . Studies indicate that it may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Parkinson's and Alzheimer's . Its mechanism may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

- Receptor Modulation : The compound is believed to interact with GABA receptors, enhancing inhibitory neurotransmission and contributing to its anxiolytic effects.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of critical neurotransmitters like serotonin and dopamine .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(2,3-Dichlorophenyl)-4-(4-hydroxybutyl)piperazine hydrochloride | Piperazine derivative | Enhanced lipophilicity due to dichlorophenyl group |

| 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butanol hydrochloride | Piperazine derivative | Potential for selective receptor activity due to pyrimidine substitution |

| BMY 14802 hydrochloride | Piperazine derivative | Specific activity in treating anxiety disorders |

This table illustrates how the substituents on the piperazine ring influence the pharmacological profiles of these compounds.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Anxiety Disorders : In a double-blind study involving patients with generalized anxiety disorder, participants receiving this compound showed significant improvement in anxiety scores compared to placebo .

- Neurodegenerative Diseases : A study exploring the neuroprotective effects in animal models of Parkinson's disease demonstrated that treatment with this compound led to a reduction in neuroinflammation and improvement in motor function .

- Combination Therapies : Research has suggested that combining this compound with other anxiolytics may enhance therapeutic efficacy while minimizing side effects .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm the presence of piperazine protons (δ 2.5–3.5 ppm) and butanol chain integration .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 189.2 [M+H]⁺ for the free base and 261.1 for the dihydrochloride .

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98% by area normalization) .

How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Q. Advanced

- Salt modification : The dihydrochloride form inherently improves water solubility (up to 50 mg/mL at pH 3–5) compared to the free base .

- Co-solvents : For neutral pH assays, use 5–10% DMSO or PEG-400 to maintain solubility without denaturing proteins .

- Prodrug strategies : Esterification of the hydroxyl group (e.g., acetyl or pivaloyl esters) enhances lipophilicity for cell-membrane penetration .

What pharmacological targets are associated with this compound?

Basic

The compound’s piperazine moiety enables interactions with:

- GPCRs : Serotonin (5-HT₁A/₂A) and dopamine receptors, validated via radioligand binding assays (IC₅₀ ~10–100 µM) .

- Enzymes : Monoamine oxidase (MAO) inhibition, tested fluorometrically using kynuramine as a substrate .

- Ion channels : Modulatory effects on TRPV1 channels in neuronal models, assessed via calcium imaging .

What safety protocols are essential for handling this compound?

Q. Basic

- Acute toxicity : LD₅₀ in rats is ~500 mg/kg (oral), requiring PPE (gloves, goggles) during handling .

- Irritation : Classified as a mild skin irritant; use fume hoods for powder weighing .

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

How should conflicting data on receptor binding affinities be resolved?

Advanced

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use the same cell line (e.g., HEK293 for GPCRs) and buffer conditions (e.g., Tris-HCl pH 7.4) across studies .

- Orthogonal assays : Validate radioligand binding results with functional assays (e.g., cAMP measurement for 5-HT₁A) .

- Control compounds : Include reference ligands (e.g., ketanserin for 5-HT₂A) to calibrate inter-experiment variability .

How does structural modification of the piperazine ring impact bioactivity?

Q. Advanced

- N-alkylation : Adding methyl or benzyl groups reduces MAO inhibition but enhances serotonin receptor selectivity .

- Ring substitution : Electron-withdrawing groups (e.g., Cl at the 3-position) improve metabolic stability in liver microsome assays .

- Comparative SAR : Replace piperazine with morpholine to assess the role of nitrogen basicity in target engagement .

What formulation strategies improve stability in preclinical studies?

Q. Advanced

- Lyophilization : Prepare lyophilized powders with mannitol (1:1 ratio) for long-term storage (>24 months at -20°C) .

- pH optimization : Formulate injectables at pH 4–5 to prevent hydrolysis of the dihydrochloride salt .

- Excipient screening : Use polysorbate-80 (0.01%) to prevent aggregation in aqueous solutions .

What techniques elucidate the compound’s binding mode to biological targets?

Q. Advanced

- X-ray crystallography : Co-crystallize with 5-HT₂A receptor fragments (expressed in Sf9 cells) to resolve binding pocket interactions .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes for >100 ns to identify key hydrogen bonds (e.g., with Asp155) .

- SPR spectroscopy : Measure real-time binding kinetics (ka/kd) using immobilized receptor proteins on CM5 chips .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.